3-(4-(benzo[d]thiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that integrates several functional groups, including benzothiazole, piperidine, and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the formation of the piperidine ring through cyclization reactions. The final step involves the coupling of the benzothiazole-piperidine intermediate with a chromenone derivative under specific conditions, such as the use of a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-tubercular and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cell division pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Widely used in medicinal chemistry for their biological activity.
Chromenone derivatives: Known for their antioxidant and anti-inflammatory properties.
Uniqueness
The uniqueness of 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one lies in its multi-functional structure, which combines the properties of benzothiazole, piperidine, and chromenone. This allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H18N2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C22H18N2O3S/c25-21(16-13-15-5-1-3-7-18(15)27-22(16)26)24-11-9-14(10-12-24)20-23-17-6-2-4-8-19(17)28-20/h1-8,13-14H,9-12H2 |
InChI Key |
GKYNQKROZBSIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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